molecular formula C5H9N3S B12091123 1,3,4-Thiadiazol-2-amine, 5-ethyl-N-methyl-

1,3,4-Thiadiazol-2-amine, 5-ethyl-N-methyl-

Cat. No.: B12091123
M. Wt: 143.21 g/mol
InChI Key: FDTMSJCOZMGBFH-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazol-2-amine, 5-ethyl-N-methyl- is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of sulfur and nitrogen atoms in the ring structure contributes to the compound’s unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1,3,4-thiadiazol-2-amine, 5-ethyl-N-methyl- can be achieved through several synthetic routes. One common method involves the reaction of carboxylic acids or their derivatives with thiosemicarbazide in the presence of acids such as concentrated sulfuric acid, phosphoric acid, or polyphosphoric acid . Another method includes the reaction of alkyl halides with 5-methyl-1,3,4-thiadiazole-2-amine in the presence of a base such as potassium hydroxide in an ethanol-water mixture .

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1,3,4-Thiadiazol-2-amine, 5-ethyl-N-methyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as triethylamine or pyridine. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3,4-Thiadiazol-2-amine, 5-ethyl-N-methyl- has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: Thiadiazole derivatives have shown significant antimicrobial, antifungal, and antiviral activities.

    Medicine: The compound is investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.

    Industry: In the agricultural sector, thiadiazole derivatives are used as pesticides and herbicides.

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazol-2-amine, 5-ethyl-N-methyl- involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with biological macromolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls or inhibit essential enzymes . The anticancer activity is believed to result from the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

1,3,4-Thiadiazol-2-amine, 5-ethyl-N-methyl- can be compared with other similar compounds such as:

    2-Amino-1,3,4-thiadiazole: This compound has a similar thiadiazole ring structure but lacks the ethyl and methyl substituents.

    5-Methyl-1,3,4-thiadiazol-2-amine: This compound has a methyl group at the 5-position instead of an ethyl group.

    5-Ethyl-1,3,4-thiadiazol-2-thiol: This compound has a thiol group at the 2-position instead of an amine group.

The uniqueness of 1,3,4-thiadiazol-2-amine, 5-ethyl-N-methyl- lies in its specific substituents, which can influence its reactivity and biological activity. The presence of both ethyl and methyl groups can enhance its lipophilicity and ability to interact with biological targets.

Properties

Molecular Formula

C5H9N3S

Molecular Weight

143.21 g/mol

IUPAC Name

5-ethyl-N-methyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C5H9N3S/c1-3-4-7-8-5(6-2)9-4/h3H2,1-2H3,(H,6,8)

InChI Key

FDTMSJCOZMGBFH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC

Origin of Product

United States

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